molecular formula C21H21N3O2S B2857424 2-{[6-METHYL-2-(4-METHYLPHENYL)PYRIMIDIN-4-YL]OXY}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE CAS No. 1031957-46-6

2-{[6-METHYL-2-(4-METHYLPHENYL)PYRIMIDIN-4-YL]OXY}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE

Cat. No.: B2857424
CAS No.: 1031957-46-6
M. Wt: 379.48
InChI Key: YYAPWZWDTBKPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-METHYL-2-(4-METHYLPHENYL)PYRIMIDIN-4-YL]OXY}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a p-tolyl group and a methyl group, linked via an ether bond to an acetamide moiety that is further substituted with a methylthio phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-METHYL-2-(4-METHYLPHENYL)PYRIMIDIN-4-YL]OXY}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the p-tolyl and methyl groups. The ether linkage is then formed through a nucleophilic substitution reaction, and the final acetamide moiety is introduced via an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, such as continuous flow chemistry, to streamline the multi-step process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[6-METHYL-2-(4-METHYLPHENYL)PYRIMIDIN-4-YL]OXY}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrimidine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[6-METHYL-2-(4-METHYLPHENYL)PYRIMIDIN-4-YL]OXY}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or enzymes, potentially inhibiting their function. The methylthio group may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-{[6-METHYL-2-(4-METHYLPHENYL)PYRIMIDIN-4-YL]OXY}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE: is similar to other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimidine and acetamide moieties. This combination of functional groups can confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-7-9-16(10-8-14)21-22-15(2)11-20(24-21)26-13-19(25)23-17-5-4-6-18(12-17)27-3/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAPWZWDTBKPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.